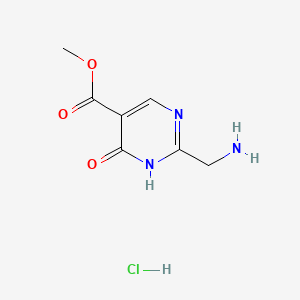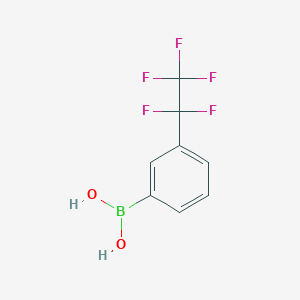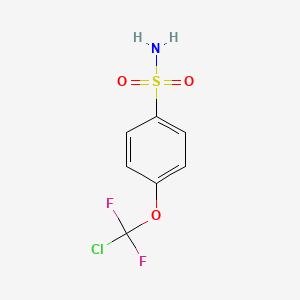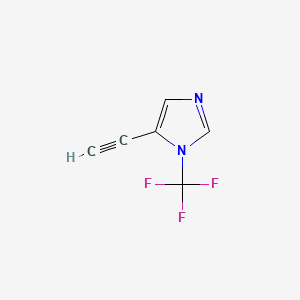![molecular formula C8H11BrO3 B13457790 3-Bromo-1,4-dioxaspiro[4.5]decan-2-one CAS No. 94034-49-8](/img/structure/B13457790.png)
3-Bromo-1,4-dioxaspiro[4.5]decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1,4-dioxaspiro[45]decan-2-one is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a bromine atom and a dioxaspiro ring system, which contributes to its distinct chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4-dioxaspiro[4.5]decan-2-one typically involves the bromination of 1,4-dioxaspiro[4.5]decan-2-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction is typically performed at low temperatures to prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
化学反応の分析
Types of Reactions
3-Bromo-1,4-dioxaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran or ether.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.
Reduction Reactions: The major product is 1,4-dioxaspiro[4.5]decan-2-one.
Oxidation Reactions: Products include various oxidized derivatives depending on the specific oxidizing agent and conditions used.
科学的研究の応用
3-Bromo-1,4-dioxaspiro[4.5]decan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound is employed in the study of biochemical pathways and the development of chemical probes for biological research.
作用機序
The mechanism of action of 3-Bromo-1,4-dioxaspiro[4.5]decan-2-one depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom and the spirocyclic structure play crucial roles in binding to these targets and modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
1,4-Dioxaspiro[4.5]decan-2-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chloro-1,4-dioxaspiro[4.5]decan-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
3-Iodo-1,4-dioxaspiro[4.5]decan-2-one:
Uniqueness
3-Bromo-1,4-dioxaspiro[4.5]decan-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its stability and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
94034-49-8 |
|---|---|
分子式 |
C8H11BrO3 |
分子量 |
235.07 g/mol |
IUPAC名 |
2-bromo-1,4-dioxaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C8H11BrO3/c9-6-7(10)12-8(11-6)4-2-1-3-5-8/h6H,1-5H2 |
InChIキー |
LHMOBRGZTRTPRB-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)OC(C(=O)O2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate](/img/structure/B13457730.png)
![3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile](/img/structure/B13457736.png)


amine hydrochloride](/img/structure/B13457756.png)

![Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate](/img/structure/B13457769.png)
![5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride](/img/structure/B13457777.png)
![7-Bromo-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B13457782.png)
![tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13457798.png)

